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Compound of Interest

Compound Name: R-87366

Cat. No.: B1678774

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and proposed
synthesis of R-87366, a potent and selective C-C chemokine receptor 3 (CCR3) antagonist.
CCRa3 is a key receptor involved in the recruitment of eosinophils, making it a significant target
for therapeutic intervention in allergic inflammatory diseases such as asthma. While the specific
compound "R-87366" is not explicitly detailed in publicly available literature, this guide
synthesizes information from closely related potent CCR3 antagonists developed by Sankyo
Co., Ltd. to provide a detailed understanding of its likely discovery process and synthetic
pathway.

Discovery of a Novel Class of CCR3 Antagonists

The discovery of R-87366 is rooted in a focused effort to identify small molecule antagonists of
the CCR3 receptor. Researchers at Sankyo designed and screened a chemical library based
on a carboxamide scaffold, which had previously shown promise as antagonists for both CCR1
and CCR3.

Initial Screening and Lead Identification

The primary screening assay involved evaluating the ability of compounds to inhibit the binding
of a radiolabeled ligand, 125I-eotaxin, to human CCR3 receptors expressed in Chinese
Hamster Ovary (CHO) cells. This competitive binding assay identified initial hits from a series of
2-(benzothiazolethio)acetamide derivatives. Two lead compounds, designated here as 1a and
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2a, demonstrated inhibitory activity with IC50 values of 750 nM and 1000 nM, respectively, for
the human CCR3 receptor. These compounds also exhibited weak affinity for the human CCR1
receptor.

Lead Optimization and Discovery of a Potent and
Selective Antagonist

Compound 1a was selected for further chemical modification to enhance its potency and
selectivity for CCR3 over CCRL1. This lead optimization effort involved introducing various
substituents into the benzene rings of both the benzothiazole and piperidine moieties. This
process led to the discovery of a highly potent and selective derivative, referred to herein as
compound 1b, which is likely a close analog or the compound designated R-87366.

Compound 1b demonstrated a significant improvement in binding affinity and selectivity, as
summarized in the table below.

CCR3 Binding IC50 CCR1 Binding IC50 Selectivity

Compound (nM) (nM) (CCR1/CCR3)
la 750

2a 1000

1b 2.3 1900 820-fold

Table 1: In vitro binding affinities of lead compounds and the optimized CCR3 antagonist.

Functional Antagonism

Beyond its high binding affinity, compound 1b was also shown to be a potent functional
antagonist. It effectively inhibited the intracellular calcium mobilization induced by the natural
CCRa3 ligands, eotaxin and RANTES, in eosinophils.

Ligand Functional Antagonism IC50 (nM)
Eotaxin 27
RANTES 13
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Table 2: Functional antagonist activity of compound 1b in eosinophils.

Experimental Protocols

This section details the key experimental methodologies likely employed in the discovery and
characterization of R-87366.

CCR3 Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds to the human CCR3 receptor.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR3
receptor gene were cultured in appropriate media.

» Membrane Preparation: Cell membranes expressing the CCR3 receptor were prepared from
the cultured CHO cells.

» Binding Reaction: A reaction mixture was prepared containing the cell membranes, 125I-
eotaxin (the radioligand), and varying concentrations of the test compound.

 Incubation: The mixture was incubated to allow for competitive binding between the
radioligand and the test compound to the CCR3 receptors.

e Separation: The bound and free radioligand were separated by filtration.
» Quantification: The amount of bound radioactivity was measured using a gamma counter.

o Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of
the specific binding of the radioligand, was calculated.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of test compounds by measuring their
ability to inhibit ligand-induced calcium influx in eosinophils.

Methodology:
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» Eosinophil Isolation: Eosinophils were isolated from human blood.

e Fluorescent Dye Loading: The isolated eosinophils were loaded with a calcium-sensitive
fluorescent dye (e.g., Fura-2 AM).

e Compound Pre-incubation: The cells were pre-incubated with varying concentrations of the
test compound.

e Ligand Stimulation: The cells were then stimulated with a CCR3 agonist (eotaxin or
RANTES).

o Fluorescence Measurement: The change in intracellular calcium concentration was
measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer.

e Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of
the ligand-induced calcium mobilization, was determined.

Proposed Synthesis Pathway of R-87366 (based on
related analogs)

While the exact synthesis of R-87366 is not publicly disclosed, a plausible synthetic route can
be proposed based on the structure of related 2-(benzothiazolethio)acetamide CCR3
antagonists. The synthesis likely involves the coupling of a substituted 2-
mercaptobenzothiazole with a chloroacetamide derivative of a substituted piperidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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